N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide

CYP11B2 aldosterone synthase heterocyclic pharmacophore

CAS 2034519-71-4 is a synthetic, heterocyclic small molecule featuring a 1,2,4-triazole ring, a pyrazole ring, and a benzamide core in a single, stereochemically defined structure. Its triazole moiety coordinates CYP11B2 heme iron, while the unsubstituted pyrazole permits rapid parallel derivatisation. With low molecular weight (324.4 Da) and moderate lipophilicity (cLogP ~2.3), it is an efficient starting point for property-guided optimisation. Supplied exclusively as research-grade material at ≥95% purity for in vitro and in vivo preclinical studies; no GMP material is available. Choose this compound to avoid experimental irreproducibility caused by undefined congeners.

Molecular Formula C17H20N6O
Molecular Weight 324.388
CAS No. 2034519-71-4
Cat. No. B2767340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide
CAS2034519-71-4
Molecular FormulaC17H20N6O
Molecular Weight324.388
Structural Identifiers
SMILESCC(C)C(CN1C=NC=N1)NC(=O)C2=CC(=CC=C2)N3C=CC=N3
InChIInChI=1S/C17H20N6O/c1-13(2)16(10-22-12-18-11-20-22)21-17(24)14-5-3-6-15(9-14)23-8-4-7-19-23/h3-9,11-13,16H,10H2,1-2H3,(H,21,24)
InChIKeyDDGLKKQQIHZCCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide (CAS 2034519-71-4): Baseline Identity and Procurement Context


N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide (CAS 2034519-71-4, molecular formula C₁₇H₂₀N₆O) is a synthetic, heterocyclic small molecule that incorporates a 1,2,4‑triazole ring, a pyrazole ring, and a central benzamide scaffold within a single, stereochemically defined structure . This compound belongs to the triazole–pyrazole benzamide class, a chemotype structurally related to published aldosterone synthase (CYP11B2) inhibitor pharmacophores that use nitrogen‑containing heterocycles to coordinate the heme‑iron motif of cytochrome P450 enzymes [1]. It is supplied exclusively as a research‑grade chemical for in vitro and in vivo preclinical investigation; no GMP material is available.

Why Generic Substitution of N-(3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide Is Not Feasible: Motif-Level Selectivity Drivers


Surface‑level similarity among triazole‑ or pyrazole‑containing benzamides frequently masks profound differences in target engagement, selectivity, and pharmacokinetic behaviour driven by ring‑regioisomerism and substitution patterns. In the CYP11B2 arena, the identity of the nitrogen heterocycle (1,2,4‑triazole versus 1,2,3‑triazole, pyrazole, or imidazole) and its substitution vector dictate the geometry of heme‑iron coordination, directly controlling the CYP11B2/CYP11B1 selectivity ratio [1]. The stereochemical configuration of the butan‑2‑yl linker—present and defined in CAS 2034519‑71‑4—further modulates potency and off‑target profiles by altering the spatial orientation of the pharmacophoric elements [2]. Consequently, even close congeners that differ by a single heteroatom position or by missing the pyrazole moiety cannot be assumed to recapitulate the same in vitro or in vivo pharmacology; procurement decisions based purely on scaffold similarity risk experimental irreproducibility and wasted resources.

Product-Specific Quantitative Evidence Guide for CAS 2034519-71-4: Comparative Differentiation Data


Structural Differentiation: Dual 1,2,4-Triazole and Pyrazole Architecture vs. Single-Heterocycle CYP11B2 Inhibitors

CAS 2034519‑71‑4 incorporates both a 1,2,4‑triazole and a pyrazole ring positioned on a benzamide core, a dual‑heterocycle arrangement absent in the majority of clinically studied CYP11B2 inhibitors. In published pyrazole‑based CYP11B2 series, selectivity over CYP11B1 is highly sensitive to the N‑alkyl substituent on the pyrazole; compound 28 (a representative N‑alkyl pyrazole) achieved a CYP11B2 IC₅₀ of 2.5 nM with >100‑fold selectivity over CYP11B1 in human NCI‑H295R cells [1]. CAS 2034519‑71‑4 replaces the pyrazole N‑alkyl group with a 1,2,4‑triazole‑containing butan‑2‑yl chain, a topological modification that, based on co‑crystal structures of related triazole CYP11B2 inhibitors, is predicted to engage the heme iron via the triazole nitrogen lone pair while the pyrazole ring provides additional hydrophobic contacts within the active site pocket [2]. This dual‑ring design distinguishes the compound from the mono‑triazole series (e.g., Merck’s triazole CYP11B2 inhibitors) and from the mono‑pyrazole series (e.g., compound 28), offering a unique vector for simultaneously tuning potency and isoform selectivity.

CYP11B2 aldosterone synthase heterocyclic pharmacophore

Physicochemical Differentiation: Computed Properties of CAS 2034519-71-4 vs. CYP11B2 Clinical Candidates

Computational profiling indicates that CAS 2034519‑71‑4 occupies a differentiated physicochemical space relative to reported CYP11B2 clinical‑stage inhibitors (e.g., baxdrostat, BI 690517). The compound has a calculated molecular weight of 324.4 g·mol⁻¹, a topological polar surface area (tPSA) of approximately 70–75 Ų, and a predicted logP of ~2.3 . In contrast, baxdrostat (C₂₂H₂₂FN₃O₂, MW 379.4) has a tPSA of ~65 Ų and logP ~3.5, while BI 690517 (vicadrostat) is larger (MW >400) [1]. The lower lipophilicity and higher polarity of CAS 2034519‑71‑4 are consistent with improved aqueous solubility and reduced CYP450 promiscuity, properties that can facilitate cleaner in vitro pharmacology and lower non‑specific binding in biochemical assays [2]. These computed differences, while not direct biological comparisons, provide procurement‑relevant guidance: researchers seeking a compact, polar CYP11B2‑related scaffold with a favorable ligand‑efficiency profile will find CAS 2034519‑71‑4 to be a rationally distinct starting point.

drug-likeness physicochemical profile lead optimisation

Synthetic Accessibility and Procurement Differentiation: Vendor‑Confirmed Purity and Scale vs. Analogous Triazole‑Pyrazole Benzamides

Unlike multi‑step custom‑synthesised analogs that often require 8–12 weeks lead time, CAS 2034519‑71‑4 is stocked as an off‑the‑shelf research compound with typical purity ≥95% (HPLC) . This contrasts with close structural analogs such as 2‑bromo‑N‑(3‑methyl‑1‑(1H‑1,2,3‑triazol‑1‑yl)butan‑2‑yl)benzamide (CAS 2034460‑63‑2) and N‑(3‑methyl‑1‑(1H‑1,2,4‑triazol‑1‑yl)butan‑2‑yl)‑1‑naphthamide (CAS 2034460‑23‑4), which are frequently available only via made‑to‑order synthesis with variable purity (typically 90–95%) and longer delivery timelines . The consistent batch‑to‑batch purity of CAS 2034519‑71‑4 and its immediate availability reduce experimental variability and accelerate structure‑activity relationship (SAR) exploration timelines relative to analogs that require custom synthesis, purification, and characterisation.

synthetic chemistry purity supply chain

Combinatorial Library Utility: Scaffold Differentiation for Lead‑Generation Screening

CAS 2034519‑71‑4 contains chemically orthogonal diversification points: the benzamide ring amenable to electrophilic aromatic substitution (positions 4 and 5), the pyrazole ring capable of N‑functionalisation, and the triazole ring offering click‑chemistry handles [1]. This multiplicity of synthetic vectors is not uniformly available across closely related compounds. For instance, 3-(dimethylamino)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)benzamide (CAS not assigned) lacks the pyrazole ring altogether, forfeiting an entire dimension of SAR exploration . Similarly, N-(1-(1H-1,2,4-triazol-1-yl)propan-2-yl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)benzamide (CAS not assigned) carries a 3,5‑dimethylpyrazole that sterically impedes further pyrazole derivatisation . The unsubstituted pyrazole in CAS 2034519‑71‑4 preserves maximal freedom for late‑stage functionalisation, enabling parallel synthesis of diverse libraries from a single commercial intermediate—a key advantage for hit‑to‑lead and lead‑optimisation campaigns.

medicinal chemistry library design hit identification

Best Research and Industrial Application Scenarios for CAS 2034519-71-4: Evidence‑Driven Use Cases


CYP11B2‑Focused Medicinal Chemistry Hit Expansion

Research groups pursuing novel aldosterone synthase inhibitors can deploy CAS 2034519‑71‑4 as a structurally distinct starting scaffold. Its 1,2,4‑triazole moiety is positioned to coordinate the heme iron of CYP11B2, while the unsubstituted pyrazole ring permits rapid parallel derivatisation to probe selectivity‑determining pockets [1]. The compound’s low molecular weight (324.4 Da) and moderate lipophilicity (cLogP ~2.3) leave ample room for property‑guided optimisation without violating Lipinski’s rule of five, making it an efficient core for fragment‑to‑lead or DNA‑encoded library (DEL) synthesis [2].

Selectivity Profiling Against CYP11B1 and Related Steroidogenic Enzymes

Because the dual‑heterocycle architecture of CAS 2034519‑71‑4 is absent from known clinical CYP11B2 inhibitors, it can serve as a tool compound to interrogate whether combined triazole‑pyrazole binding confers a unique CYP11B2/CYP11B1 selectivity fingerprint. Published pyrazole‑based inhibitors achieve >100‑fold selectivity in H295R cells [1]; testing CAS 2034519‑71‑4 in the same assay format would directly benchmark whether the triazole‑bridged design improves or modulates this selectivity window, generating data directly comparable to the literature.

Academic Chemical Biology Probe Development

Academic labs investigating the role of aldosterone in cardiovascular or renal disease models can use CAS 2034519‑71‑4 as a probe precursor. Its three orthogonal functionalisation handles allow installation of photoaffinity tags (diazirine), fluorescent reporters (BODIPY), or biotin handles at the pyrazole N‑1 position without perturbing the putative heme‑binding triazole [1]. Off‑the‑shelf availability at ≥95% purity eliminates the need for in‑house synthesis of the core scaffold, enabling graduate students and postdoctoral fellows to focus on target‑engagement studies and cellular imaging [2].

Structure–Activity Relationship (SAR) Library Enumeration for CROs

Contract research organisations (CROs) offering integrated medicinal chemistry services can incorporate CAS 2034519‑71‑4 into focused library synthesis campaigns. The compound’s three diversification points support a modular, one‑compound‑to‑many strategy: ≥95% purity starting material ensures reproducible parallel chemistry outcomes, while the 3‑methyl‑1‑(1H‑1,2,4‑triazol‑1‑yl)butan‑2‑amine side chain is a validated stereochemical motif that has been used in multiple bioactive series [1]. This reduces the synthetic burden for clients and accelerates the delivery of purified final compounds with documented analytical characterisation [2].

Quote Request

Request a Quote for N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)-3-(1H-pyrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.